2'-iso-Pentoxy-2,2,2-trifluoroacetophenone
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Overview
Description
2’-iso-Pentoxy-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C13H15F3O2 It is characterized by the presence of a trifluoromethyl group attached to an acetophenone core, along with an iso-pentoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-iso-Pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with iso-pentanol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents include organic solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of 2’-iso-Pentoxy-2,2,2-trifluoroacetophenone may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2’-iso-Pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction can produce trifluoroalcohols.
Scientific Research Applications
2’-iso-Pentoxy-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-iso-Pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the iso-pentoxy group, making it less lipophilic.
2’-Methoxy-2,2,2-trifluoroacetophenone: Contains a methoxy group instead of an iso-pentoxy group, resulting in different chemical properties.
2’-Ethoxy-2,2,2-trifluoroacetophenone: Similar structure but with an ethoxy group, affecting its reactivity and applications.
Uniqueness
2’-iso-Pentoxy-2,2,2-trifluoroacetophenone is unique due to its combination of a trifluoromethyl group and an iso-pentoxy substituent. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[2-(3-methylbutoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(17)13(14,15)16/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMHKBSRRGQDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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